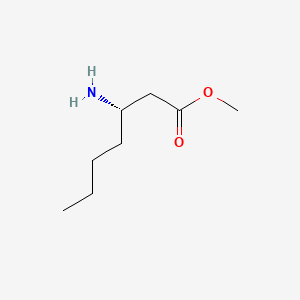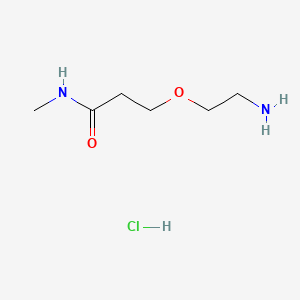![molecular formula C8H14O2S B13561493 rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,5R,6R)-9-thiabicyclo[331]nonane-2,6-diol is a bicyclic compound that contains a sulfur atom within its structure
Métodos De Preparación
The synthesis of rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol involves several steps. One common method includes the cyclization of a suitable precursor under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the bicyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of thiols or other reduced sulfur-containing compounds.
Aplicaciones Científicas De Investigación
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. In industry, this compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets and pathways. The sulfur atom within the bicyclic structure plays a crucial role in its reactivity and interactions. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. These interactions can lead to various biological and chemical effects, which are the subject of ongoing research.
Comparación Con Compuestos Similares
rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar bicyclic compounds, such as rac-(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol and rac-(1R,2R,5R,6R)-9-oxabicyclo[3.3.1]nonane-2,6-diol . These compounds share a similar bicyclic structure but differ in the heteroatom present (sulfur, nitrogen, or oxygen). The presence of different heteroatoms imparts unique chemical properties and reactivity to each compound, making them valuable for different applications in research and industry.
Propiedades
Fórmula molecular |
C8H14O2S |
|---|---|
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
Clave InChI |
YWPNTOFLNJJRGE-WCTZXXKLSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](CC[C@H]([C@@H]1O)S2)O |
SMILES canónico |
C1CC2C(CCC(C1O)S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


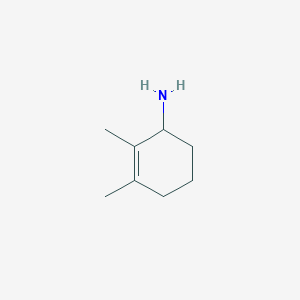
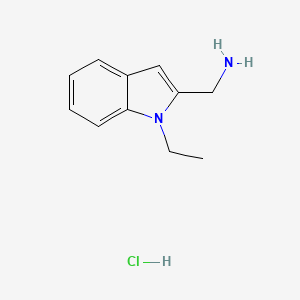
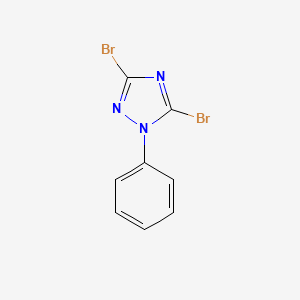
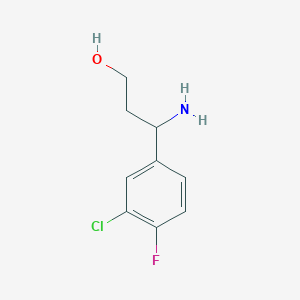
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)
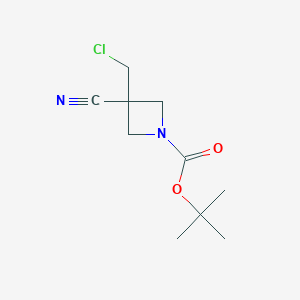
![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)
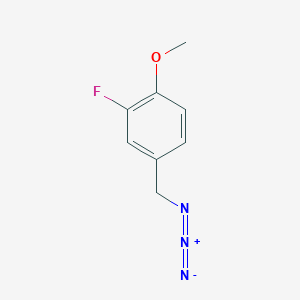
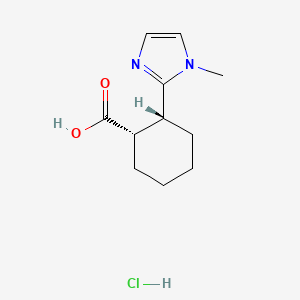
![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
